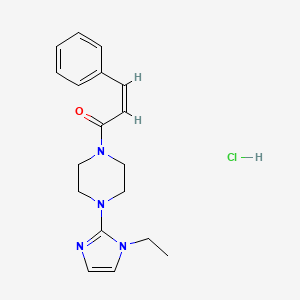

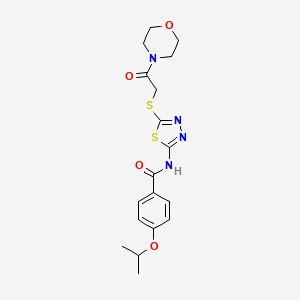

![molecular formula C10H14ClN3O2 B2480237 Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate CAS No. 1279820-16-4](/img/structure/B2480237.png)

Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl N-[(2-chloropyrimidin-5-yl)methyl]carbamate and related compounds involves multi-step chemical processes, including acylation, nucleophilic substitution, and reduction. For example, Zhao et al. (2017) developed a rapid synthetic method for a closely related compound, achieving an overall yield of 81% through three steps starting from commercially available precursors (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

The molecular structure of carbamate derivatives, including those similar to this compound, has been extensively analyzed using techniques such as X-ray diffraction. These analyses reveal intricate details about the compound's crystal structure, including the presence of strong and weak hydrogen bonds, which play a significant role in the assembly of molecules into a three-dimensional architecture (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound and similar compounds is notable for its versatility. For instance, Guijarro, Ortiz, & Yus (1996) described the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles, leading to functionalized carbamates after hydrolysis (Guijarro, Ortiz, & Yus, 1996).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in various chemical environments. Studies have highlighted the importance of crystallographic analysis in determining these properties, which in turn influences the compound's applications in chemical synthesis (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

Applications De Recherche Scientifique

Chemical Progenitors and Antihypertensive Agents Tert-butyl esters, such as the tert-butyl analogue of (5-methyl-2-oxo-1,3- dioxol -4-yl)methyl esters, are explored for their potential as chemical progenitors. These esters have been evaluated for their capability to transform into medically significant compounds. Specifically, studies have demonstrated that certain tert-butyl esters can effectively convert into methyldopa, a well-known antihypertensive agent. This transformation occurs through hydrolysis, showcasing the potential of these esters in developing prodrugs for latentiation of therapeutic agents like methyldopa (Saari et al., 1984).

Anticonvulsant Applications The aminoisopropanoloxy derivatives of xanthone, which include tert-butyl-amino derivatives, have been synthesized and assessed for their anticonvulsant properties. These derivatives have shown promise in preclinical models for the treatment of seizures, indicating a potential therapeutic application in conditions like epilepsy (Marona, Górka, & Szneler, 1998).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . .

Propriétés

IUPAC Name |

tert-butyl N-[(2-chloropyrimidin-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-7-4-12-8(11)13-5-7/h4-5H,6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFBZTGHKQVWPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)

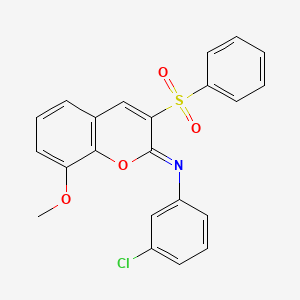

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)

![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)

![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)

![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)